5-Hydroxy-1,4,4-trimethylpiperidin-2-one
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Overview
Description
5-Hydroxy-1,4,4-trimethylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,4,4-trimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-oxopentanoic acid with ammonia or an amine, followed by cyclization to form the piperidinone ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,4,4-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1,4,4-trimethylpiperidin-2-one.
Reduction: Formation of 5-hydroxy-1,4,4-trimethylpiperidine.
Substitution: Formation of various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-1,4,4-trimethylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,4,4-trimethylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
4,4-Dimethylpiperidin-2-one: Used as an intermediate in organic synthesis.
5-Hydroxy-1,4-dimethylpiperidin-2-one: Similar structure but with different substitution patterns.
Uniqueness
5-Hydroxy-1,4,4-trimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-hydroxy-1,4,4-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h6,10H,4-5H2,1-3H3 |
InChI Key |
ODPVDDWRHZNMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(CC1O)C)C |
Origin of Product |
United States |
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